molecular formula C36H48N4O7 B7880886 Z-Lll-amc

Z-Lll-amc

Cat. No.: B7880886
M. Wt: 648.8 g/mol
InChI Key: MBZJQSNQQJWUBH-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Z-Lll-amc involves the coupling of three leucine residues with a 7-amido-4-methylcoumarin moiety. The synthetic route typically includes the following steps:

    Protection of Amino Groups: The amino groups of leucine are protected using a suitable protecting group such as carbobenzoxy (Cbz).

    Coupling Reactions: The protected leucine residues are sequentially coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Attachment of AMC: The 7-amido-4-methylcoumarin is attached to the tripeptide using similar coupling reagents.

    Deprotection: The protecting groups are removed to yield the final product.

Chemical Reactions Analysis

Z-Lll-amc primarily undergoes enzymatic cleavage reactions rather than traditional chemical reactions like oxidation or reduction. The chymotrypsin-like activity of the proteasome cleaves the amide bond, releasing AMC, which can be detected by its fluorescence . Common reagents and conditions for these reactions include:

Mechanism of Action

The mechanism of action of Z-Lll-amc involves its cleavage by the chymotrypsin-like activity of the proteasome. The proteasome recognizes the leucine residues and cleaves the amide bond, releasing AMC. The released AMC can be quantified by its fluorescence, providing a measure of proteasomal activity . This mechanism is crucial for studying the regulation of protein degradation and the effects of proteasome inhibitors .

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N4O7/c1-21(2)15-28(33(42)37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)38-34(43)29(16-22(3)4)39-35(44)30(17-23(5)6)40-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30H,15-17,20H2,1-7H3,(H,37,42)(H,38,43)(H,39,44)(H,40,45)/t28-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZJQSNQQJWUBH-DTXPUJKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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